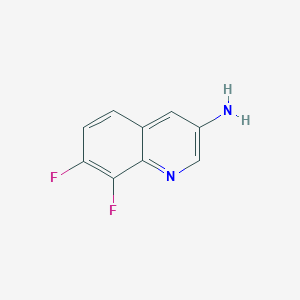

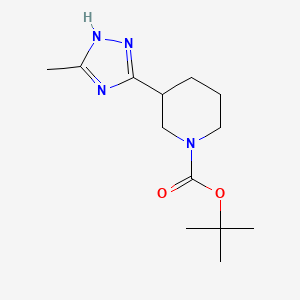

Tert-butyl ((1R,3S)-3-ethynylcyclopentyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl carbamate is a compound used in the synthesis of various organic molecules . The tert-butyl group is often used as a protecting group for amines in organic synthesis .

Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis

The molecular structure of a similar compound, tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, contains a total of 33 bond(s). There are 14 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Physical And Chemical Properties Analysis

Tert-butyl carbamate is a solid substance . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .科学的研究の応用

Enantioselective Synthesis of Carbocyclic Analogues

Tert-butyl ((1R,3S)-3-ethynylcyclopentyl)carbamate plays a crucial role as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This compound's crystal structure confirms its pivotal substitution pattern, facilitating the creation of structurally precise nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).

Stereoselective Synthesis of Factor Xa Inhibitors

An efficient stereoselective synthesis method using tert-butyl ((1R, 3S)-3-ethynylcyclopentyl)carbamate has been developed for creating six stereoisomers of a key intermediate in factor Xa inhibitors synthesis. This method highlights the compound's versatility in controlling stereochemistry through Mitsunobu reaction and base-catalyzed epimerization, offering a scalable route for pharmaceutical synthesis (Wang, Ma, Reddy, & Hu, 2017).

Characterization and Evaluation of Genotoxic Impurities

A novel method was established for characterizing and evaluating tert-butyl ((1R,3S)-3-ethynylcyclopentyl)carbamate-related genotoxic impurities in pharmaceutical substances, showcasing its importance in ensuring drug safety and compliance with regulatory standards (Puppala, Subbaiah, & Maheswaramma, 2022).

Mild and Efficient One-Pot Curtius Rearrangement

The compound is integral in a mild and efficient one-pot Curtius rearrangement process, forming an acyl azide intermediate that undergoes rearrangement to yield tert-butyl carbamate derivatives. This method is noted for its high yields and compatibility with a variety of substrates, including those leading to protected amino acids, which are crucial in peptide synthesis (Lebel & Leogane, 2005).

Synthesis of Biologically Active Compounds

A rapid synthetic method utilizing tert-butyl ((1R,3S)-3-ethynylcyclopentyl)carbamate was developed for an important intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. This method highlights the compound's role in streamlining the production of complex pharmaceuticals (Zhao, Guo, Lan, & Xu, 2017).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .

Result of Action

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate. For instance, it’s known that the compound should be stored at a temperature between 28°C .

特性

IUPAC Name |

tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHXBYFRDCALDU-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B2934111.png)

![1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2934114.png)

![Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2934119.png)

![4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2934125.png)